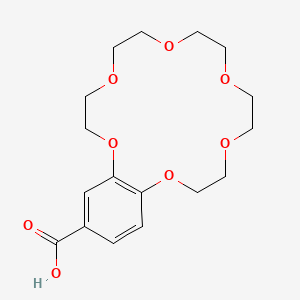

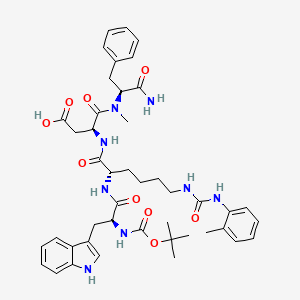

L-Phenylalaninamide, N-((1,1-dimethylethoxy)carbonyl)-L-tryptophyl-N6-(((2-methylphenyl)amino)carbonyl)-L-lysyl-L-alpha-aspartyl-Nalpha-methyl-

Overview

Description

A-71623 is a potent and selective agonist of the cholecystokinin A receptor (CCK-A receptor). It is a synthetic peptide-based compound known for its high affinity and selectivity towards the CCK-A receptor, with an IC50 value of 3.7 nanomolar in guinea pig pancreas . This compound has been extensively studied for its ability to suppress food intake following central or peripheral administration .

Scientific Research Applications

A-71623 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of CCK-A receptor agonists.

Biology: Investigated for its role in regulating food intake and body weight in animal models.

Mechanism of Action

A-71623 exerts its effects by selectively binding to and activating the CCK-A receptor. This receptor is primarily found in the gastrointestinal tract and the central nervous system. Upon activation, A-71623 mimics the action of the natural ligand cholecystokinin, leading to:

- Suppression of food intake by signaling satiety to the brain.

- Modulation of gastrointestinal motility and enzyme secretion.

- Regulation of neuroendocrine functions .

Similar Compounds:

A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.

CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.

Uniqueness of A-71623: A-71623 stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.

Biochemical Analysis

Biochemical Properties

A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .

Cellular Effects

A-71623 has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .

Molecular Mechanism

The molecular mechanism of A-71623 involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .

Temporal Effects in Laboratory Settings

The effects of A-71623 have been studied over time in both in vitro and in vivo settings

Dosage Effects in Animal Models

In animal models, A-71623 has been shown to reduce food intake and improve motor performance at certain dosages

Metabolic Pathways

Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .

Transport and Distribution

Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .

Subcellular Localization

As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .

Preparation Methods

Synthetic Routes and Reaction Conditions: A-71623 is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of protected amino acids to form the desired peptide chain. The key steps include:

- Protection of amino acid functional groups to prevent unwanted side reactions.

- Coupling of amino acids using reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

- Deprotection of the amino acid side chains and terminal groups to yield the final peptide.

Industrial Production Methods: The industrial production of A-71623 follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale peptide synthesis using automated peptide synthesizers.

- Purification of the synthesized peptide using high-performance liquid chromatography (HPLC) to achieve high purity (≥95%).

- Lyophilization to obtain the final product in a stable, solid form .

Chemical Reactions Analysis

Types of Reactions: A-71623 primarily undergoes peptide bond formation and cleavage reactions. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions:

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt).

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing protecting groups.

Purification: High-performance liquid chromatography (HPLC) for achieving high purity.

Major Products: The major product formed from the synthesis of A-71623 is the peptide itself, with a molecular weight of 840.97 grams per mole .

properties

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHCBYMGWWTGSO-ZYADHFCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H56N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70926728 | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

841.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130408-77-4 | |

| Record name | A 71623 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.